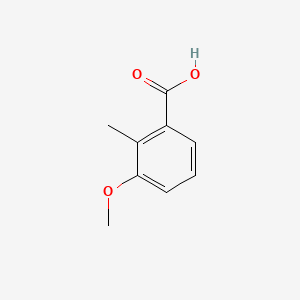

3-Methoxy-2-methylbenzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCISVSOTKMFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427374 | |

| Record name | 3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55289-06-0 | |

| Record name | 3-methoxy-2-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-2-MethylBenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Methoxy-2-methylbenzoic acid, an important intermediate in the pharmaceutical and agrochemical industries. This document details two robust synthetic routes: a Grignard-based pathway and a Directed ortho-Metalation (DoM) pathway. The guide includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of the synthetic workflows.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 55289-06-0 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.17 g/mol | [1] |

| Melting Point | 146-147 °C | [2] |

| Appearance | White solid | [2] |

| Purity | >98% (HPLC) | [3] |

| Solubility | Soluble in methanol, insoluble in water. | [4][5] |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Expected signals for aromatic protons, a methoxy group (-OCH₃), a methyl group (-CH₃), and a carboxylic acid proton (-COOH). |

| ¹³C NMR | Expected signals for aromatic carbons, the methoxy carbon, the methyl carbon, and the carboxylic acid carbon. |

| Infrared (IR) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-O stretching of the ether, and aromatic C-H and C=C stretching. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ). |

Synthesis Pathways

Two primary synthetic routes for this compound are detailed below.

Pathway 1: Grignard-based Synthesis from 2,6-Dichlorotoluene

This three-step pathway begins with the selective methoxylation of 2,6-dichlorotoluene, followed by the formation of a Grignard reagent and subsequent carboxylation.

Step 1a: Preparation of 6-Chloro-2-methoxytoluene [2]

-

To a 250 mL three-neck flask equipped with a thermometer, condenser, and mechanical stirrer, add 33 g of 2,6-dichlorotoluene and 20 mL of dimethyl sulfoxide (DMSO).

-

Stir the mixture and begin heating under a nitrogen atmosphere.

-

At 160 °C, add 1 g of cuprous bromide (CuBr) catalyst, followed by the dropwise addition of a solution of 10 g of sodium methoxide in 20 mL of DMSO.

-

Maintain the reaction at 160 °C for 4-6 hours, monitoring the consumption of 2,6-dichlorotoluene by gas chromatography.

-

Once the reaction is complete (less than 20% of starting material remaining), cool the mixture.

-

Perform vacuum distillation to remove excess 2,6-dichlorotoluene and DMSO.

-

Collect the main fraction of 6-chloro-2-methoxytoluene at 75-105 °C / 15-20 mmHg.

-

Yield: 28.2 g (93%)

-

Purity: 98.5%

-

Step 1b: Preparation of this compound [2]

-

In a four-neck flask equipped with a thermometer, condenser, nitrogen inlet, and mechanical stirrer, add 100 mL of anhydrous tetrahydrofuran (THF) and 3 g of magnesium turnings.

-

Add a catalytic amount of 1,2-dibromoethane to initiate the Grignard reagent formation and heat the mixture to reflux.

-

Slowly add 16.3 g of 6-chloro-2-methoxytoluene, maintaining a gentle reflux.

-

After the addition is complete, continue to reflux for 6 hours.

-

Cool the reaction mixture and add 50 mL of THF.

-

In an ice bath, maintain the temperature between -5 and 0 °C and bubble dry carbon dioxide gas through the solution with vigorous stirring for 2 hours.

-

After the carboxylation is complete, remove the THF by distillation at 40-45 °C / 300 mmHg.

-

Add 150 mL of water and stir for 30 minutes to hydrolyze the magnesium salt.

-

Extract the aqueous layer with toluene.

-

Separate the organic phase, wash with water, and remove the toluene under reduced pressure to yield the crude product.

-

Recrystallize the crude product to obtain pure this compound.

-

Yield: 13.2 g (77.5%)

-

Purity: 99.1%

-

Melting Point: 146-147 °C

-

Table 3: Quantitative Data for Grignard-based Synthesis

| Step | Starting Material | Product | Reagents | Yield | Purity |

| 1a | 2,6-Dichlorotoluene | 6-Chloro-2-methoxytoluene | CH₃ONa, CuBr, DMSO | 93% | 98.5% |

| 1b | 6-Chloro-2-methoxytoluene | This compound | Mg, CO₂, THF | 77.5% | 99.1% |

Pathway 2: Directed ortho-Metalation (DoM) of 2-Methylanisole

This pathway utilizes the methoxy group of 2-methylanisole to direct lithiation to the adjacent ortho position (C3), followed by carboxylation to yield the final product. This method offers a more direct route from a readily available starting material.

Please note: The following protocol is a representative procedure based on established principles of directed ortho-metalation, as a specific literature procedure for this exact transformation is not available.

-

To an oven-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-methylanisole (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents).

-

Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours to ensure complete lithiation.

-

Carefully add an excess of crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

-

Allow the reaction mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2 to precipitate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Table 4: Reagents and Conditions for Directed ortho-Metalation

| Step | Starting Material | Product | Key Reagents & Conditions |

| 2 | 2-Methylanisole | This compound | 1. n-BuLi, TMEDA, THF, -78 °C2. CO₂ (s)3. H₃O⁺ |

Conclusion

This guide has outlined two effective synthetic pathways for this compound. The Grignard-based approach is a well-documented, multi-step process with reported high yields. The Directed ortho-Metalation pathway offers a more concise route, leveraging modern synthetic techniques for regioselective functionalization. The choice of pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided data and protocols serve as a valuable resource for the synthesis and characterization of this important chemical intermediate.

References

- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 55289-06-0 | TCI AMERICA [tcichemicals.com]

- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 55289-06-0 [chemicalbook.com]

An In-depth Technical Guide to 3-Methoxy-2-methylbenzoic acid (CAS: 55289-06-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylbenzoic acid, with the Chemical Abstracts Service (CAS) registry number 55289-06-0, is a substituted benzoic acid derivative. Its chemical structure features a carboxylic acid group, a methyl group, and a methoxy group attached to a benzene ring. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly in the fields of agrochemicals and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 55289-06-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀O₃ | [1][2][3] |

| Molecular Weight | 166.17 g/mol | [1][2] |

| Melting Point | 146-150 °C | [1][4] |

| Appearance | White to off-white solid/powder | [4] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in methanol; Insoluble in water | [6] |

| InChI Key | JPCISVSOTKMFPG-UHFFFAOYSA-N | [5] |

| SMILES | CC1=C(C=CC=C1OC)C(=O)O | [1] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two common approaches are detailed below.

Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from a suitable haloanisole derivative, followed by carboxylation with carbon dioxide.

Experimental Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Add a small portion of a solution of 2-chloro-6-methylanisole (1.0 equivalent) in anhydrous THF to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-chloro-6-methylanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the reaction mixture to 0 °C in an ice bath.

-

Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours, or pour the Grignard solution over crushed dry ice.

-

Work-up: Allow the mixture to warm to room temperature and quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.[4]

Synthesis from 3-Hydroxy-2-methylbenzoic acid

This two-step process involves the diazotization of an amino precursor to form the hydroxyl intermediate, followed by methylation.

Experimental Protocol:

-

Synthesis of 3-Hydroxy-2-methylbenzoic acid:

-

Dissolve 3-amino-2-methylbenzoic acid (1.0 equivalent) in a dilute aqueous solution of sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.

-

After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude 3-hydroxy-2-methylbenzoic acid by recrystallization.[7]

-

-

Methylation of 3-Hydroxy-2-methylbenzoic acid:

-

Dissolve the 3-hydroxy-2-methylbenzoic acid (1.0 equivalent) in an aqueous solution of sodium hydroxide.

-

Add dimethyl sulfate (a slight excess) dropwise to the stirred solution, maintaining the temperature and pH.

-

After the addition is complete, stir the reaction mixture until the reaction is complete (as monitored by TLC or HPLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product to obtain pure this compound.[4]

-

Analytical Data

While experimental spectral data for this compound is not widely available in public spectral databases, the following provides an overview of the expected analytical characteristics.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The aromatic protons will likely appear as a multiplet in the range of 7-8 ppm. The methoxy protons should appear as a singlet around 3.8-4.0 ppm, and the methyl protons as a singlet around 2.2-2.5 ppm. The carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear in the region of 110-160 ppm. The methoxy carbon will be around 55-60 ppm, and the methyl carbon will be the most upfield signal, typically around 15-20 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid around 1680-1710 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons just above and below 3000 cm⁻¹, respectively.

-

C-O stretching bands for the methoxy group and the carboxylic acid in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), should show a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The fragmentation of the methoxy and methyl groups may also be observed.

Applications in Drug Development and Agrochemicals

This compound serves as a crucial building block in the synthesis of more complex molecules with biological activity.

Agrochemicals

A significant application of this compound is in the synthesis of the insecticide methoxyfenozide .[4][8] Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone receptor agonist, disrupting the molting process in lepidopteran pests. This compound is a key precursor for one of the acylhydrazine moieties in the final molecule.

Pharmaceuticals

While specific examples of marketed drugs derived directly from this compound are not readily found in the public literature, its structural motifs are present in various biologically active compounds. Benzoic acid derivatives are common scaffolds in drug discovery, and the specific substitution pattern of this molecule makes it a candidate for the synthesis of novel compounds targeting a range of biological pathways. For instance, derivatives of methoxy- and hydroxy-substituted benzamides have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers.[9] The anti-allergic inflammatory effects of a structurally related compound, 2-hydroxy-3-methoxybenzoic acid, have been studied, showing modulation of the FcεRI signaling pathway in mast cells. This suggests that derivatives of this compound could be explored for similar activities.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

This compound is a valuable synthetic intermediate with established applications in the agrochemical industry and potential for use in pharmaceutical research and development. Its synthesis is achievable through several well-established organic chemistry reactions. While detailed public spectral data is limited, its structure allows for predictable analytical characterization. As research into novel bioactive molecules continues, this compound may find further applications as a versatile building block.

References

- 1. New method for synthesis of methoxyfenozide, an ecdysteroid agonist | Kauhanka | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 2. This compound | 55289-06-0 | FM106366 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. CN102040540A - Synthetic method of methoxyfenozide - Google Patents [patents.google.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606) [hmdb.ca]

- 8. Methoxyfenozide (Ref: RH 2485) [sitem.herts.ac.uk]

- 9. US20040260119A1 - Preparation of 3-alkoxy-2-methylbenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-2-methylbenzoic acid (CAS No. 55289-06-0). The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known as 3-methoxy-o-toluic acid, is a substituted aromatic carboxylic acid. Its chemical structure consists of a benzene ring substituted with a carboxyl group, a methyl group, and a methoxy group at positions 1, 2, and 3, respectively.

Molecular Formula: C₉H₁₀O₃[1][2][3]

Molecular Weight: 166.17 g/mol [4]

IUPAC Name: this compound[1][2]

CAS Number: 55289-06-0[1][2][3]

InChI Key: JPCISVSOTKMFPG-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physical properties of this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | Source(s) |

| Appearance | White to pale cream or pale yellow to pale brown/gray powder or crystals. | [2][3] |

| Melting Point | 146-156 °C (range), with specific values reported at 149 °C and 150 °C. | [2][3][5][6] |

| Boiling Point | 138 °C at 16 Torr (experimentally determined at reduced pressure). | [4] |

| Solubility | Insoluble in water; Soluble in methanol. | [4] |

| Density | 1.168 ± 0.06 g/cm³ (predicted). | [4] |

| pKa | 3.83 ± 0.10 (predicted). | [4] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~7.0-7.5 | Multiplet | 3H | Aromatic protons |

| ~3.8 | Singlet | 3H | Methoxy protons (-OCH₃) |

| ~2.2 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carboxylic acid carbon (-COOH) |

| ~158 | Aromatic carbon attached to -OCH₃ |

| ~135 | Aromatic carbon attached to -CH₃ |

| ~130 | Aromatic quaternary carbon |

| ~120-125 | Aromatic CH carbons |

| ~55 | Methoxy carbon (-OCH₃) |

| ~15 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~2950 | C-H stretch (aromatic and aliphatic) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~1250, ~1050 | C-O stretch (methoxy group) |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

| m/z | Fragment |

| 166 | [M]⁺ (Molecular ion) |

| 149 | [M - OH]⁺ |

| 135 | [M - OCH₃]⁺ |

| 121 | [M - COOH]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for determining the physical and spectroscopic properties of this compound.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

The solubility of the compound in various solvents can be assessed through simple qualitative tests.

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. The compound is classified as soluble, partially soluble, or insoluble. This can be repeated with gentle heating to observe temperature effects on solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, integration, and coupling patterns in the spectra are analyzed to determine the structure of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

-

Ionization: The sample is ionized using an appropriate technique, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic characterization of this compound.

Caption: A logical workflow for the physicochemical characterization of a compound.

References

- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound, 97% 55289-06-0 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 55289-06-0 | FM106366 [biosynth.com]

- 6. labproinc.com [labproinc.com]

A Technical Guide to the Solubility of 3-Methoxy-2-methylbenzoic Acid in Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-methoxy-2-methylbenzoic acid in methanol. While specific quantitative solubility data for this compound in methanol is not extensively documented in publicly available literature, this guide outlines the established experimental protocols for determining solubility, presents analogous data for a related compound, and discusses the implications for drug development and research.

Introduction

This compound is a substituted benzoic acid derivative with applications as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. Methanol, a polar protic solvent, is commonly used in organic synthesis and analysis, making the solubility of this compound in this solvent a key piece of information for chemists and pharmaceutical scientists.

Solubility of Substituted Benzoic Acids in Alcohols

The solubility of benzoic acid and its derivatives in alcohols is influenced by factors such as the polarity of the solvent, the ability to form hydrogen bonds, and the temperature. The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, while the methoxy group can act as a hydrogen bond acceptor. These interactions with methanol molecules contribute to its solubility.

Table 1: Solubility of Benzoic Acid in Methanol at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g solvent) |

| -18 | 30 |

| -13 | 32.1 |

| 23 | 71.5 |

This data is for benzoic acid and serves as an illustrative example.[1]

Experimental Protocols for Solubility Determination

The solubility of a solid in a liquid can be determined using several established methods. The following are detailed protocols for two common and reliable methods applicable to this compound in methanol.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known amount of the solvent.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of methanol in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated using a magnetic stirrer or a shaker bath at a constant, defined temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. This can take several hours.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-porosity filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured mass or volume of the clear, saturated solution is transferred to a pre-weighed container. The methanol is then carefully evaporated under controlled conditions, such as in a vacuum oven at a temperature that does not cause decomposition of the solute, until a constant weight of the dried this compound residue is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per a given mass or volume of methanol.

Isothermal Saturation Method Followed by UV-Vis Spectrophotometry

This method combines the principles of isothermal saturation with the analytical precision of UV-Vis spectrophotometry, which is particularly suitable for compounds with a chromophore, such as this compound.

Methodology:

-

Preparation of Saturated Solution: As with the gravimetric method, a saturated solution is prepared by adding an excess of this compound to methanol and allowing it to equilibrate at a constant temperature with agitation.

-

Sampling and Dilution: A precise volume of the clear, saturated supernatant is carefully withdrawn. This sample is then diluted quantitatively with fresh methanol to a concentration that falls within the linear range of a previously established calibration curve.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Calculation: The original concentration of the saturated solution, and thus the solubility, is calculated by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a solvent, applicable to the methods described above.

Caption: General workflow for solubility determination.

Conclusion

Understanding the solubility of this compound in methanol is essential for its effective use in research and drug development. While specific quantitative data remains to be extensively published, this guide provides the necessary experimental protocols to determine this critical parameter accurately. The methodologies described, including the gravimetric and spectrophotometric methods, are robust and can be readily implemented in a laboratory setting. The provided workflow diagram offers a clear and logical overview of the process. For practical applications, it is recommended that researchers determine the solubility of this compound under their specific experimental conditions.

References

An In-depth Technical Guide on the Aqueous Insolubility of 3-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-methylbenzoic acid, a substituted benzoic acid derivative, is a compound of interest in various chemical syntheses. A critical physicochemical property for its application, particularly in biological and pharmaceutical contexts, is its solubility in aqueous media. This technical guide provides a comprehensive overview of the reported insolubility of this compound in water. While quantitative solubility data remains largely unpublished in readily accessible literature, this guide synthesizes available information on its physicochemical properties, discusses the structural basis for its poor aqueous solubility, and provides a detailed, generalized experimental protocol for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [1][2] |

| Molecular Weight | 166.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 147-151 °C | [3] |

| Water Solubility | Reported as "insoluble" | [1][4][5][6][7][8] |

| Solubility in Organic Solvents | Soluble in methanol | [1][4][5][6][7][8] |

| pKa (Predicted) | ~3.83 | [6] |

Structural Basis for Aqueous Insolubility

The poor water solubility of this compound can be attributed to its molecular structure, which possesses both hydrophobic and hydrophilic moieties.

-

Hydrophobic Character: The benzene ring and the methyl group (-CH₃) are nonpolar and thus hydrophobic. These bulky, nonpolar regions of the molecule disrupt the hydrogen-bonding network of water, making it energetically unfavorable for the molecule to dissolve.

-

Hydrophilic Character: The carboxylic acid group (-COOH) and the methoxy group (-OCH₃) are polar and capable of forming hydrogen bonds with water molecules. However, the influence of the large hydrophobic portion of the molecule dominates, leading to overall low aqueous solubility.

The interplay between these opposing characteristics dictates the extent of solubility. For this compound, the hydrophobic nature of the substituted benzene ring is the primary determinant of its insolubility in water.

Factors Influencing Solubility

While inherently poorly soluble, several factors can influence the aqueous solubility of this compound and other similar aromatic carboxylic acids:

-

pH: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent. In alkaline solutions (pH > pKa), the carboxylic acid group will deprotonate to form the more soluble carboxylate salt (3-methoxy-2-methylbenzoate). Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its less soluble, protonated form.

-

Temperature: For many solid solutes, solubility increases with temperature. However, the extent of this effect would need to be determined experimentally.

-

Co-solvents: The presence of organic co-solvents, such as ethanol or DMSO, can significantly increase the solubility of poorly soluble organic compounds by reducing the overall polarity of the solvent system.

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the aqueous solubility of this compound.

Experimental Protocol for Solubility Determination

While no specific quantitative solubility data for this compound in water is readily available, a standard experimental protocol, such as the shake-flask method, can be employed to determine it.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Deionized water

-

Calibrated pH meter

-

Constant temperature orbital shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass flask). The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Place the container in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a defined period (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent (e.g., methanol or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method (Preferred):

-

Develop and validate an HPLC method for the quantification of this compound. This includes determining a suitable column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen diluent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Measure the absorbance of the diluted sample.

-

Calculate the concentration of the diluted sample using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

The following diagram outlines the experimental workflow for determining the aqueous solubility of this compound.

Caption: Workflow for the experimental determination of aqueous solubility.

Conclusion

References

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. labproinc.com [labproinc.com]

- 3. echemi.com [echemi.com]

- 4. 55289-06-0 | CAS DataBase [chemicalbook.com]

- 5. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 55289-06-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. Cas 55289-06-0,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to 3-Methoxy-2-methylbenzoic Acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2-methylbenzoic acid, a substituted aromatic carboxylic acid, holds significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. While direct experimental data on the biological activities of this compound are limited in publicly available literature, this paper explores the known biological functions of its isomers and structurally related compounds, suggesting potential areas of investigation for its pharmacological applications. This guide also includes detailed experimental protocols for relevant biological assays and a thorough analysis of its spectroscopic characteristics, supported by data from analogous compounds.

Molecular Structure and Properties

This compound is a benzoic acid derivative with a methoxy group at the 3-position and a methyl group at the 2-position of the benzene ring. This substitution pattern influences its electronic properties and steric hindrance, which in turn dictates its reactivity and potential biological interactions.

Chemical Structure and Identifiers

The molecular structure of this compound is depicted below:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 55289-06-0[1][2] |

| Molecular Formula | C9H10O3[1] |

| Molecular Weight | 166.17 g/mol [1] |

| SMILES | CC1=C(C=CC=C1OC)C(=O)O[1] |

| InChI | InChI=1S/C9H10O3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3,(H,10,11)[1] |

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 146.0-156.0 °C | [3] |

| Appearance | White to pale cream to pale yellow to pale brown to gray powder | [3] |

| Solubility | Soluble in methanol. Insoluble in water. | |

| pKa (Predicted) | 3.83 ± 0.10 |

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common approach involves the methoxylation of a substituted toluene derivative followed by carboxylation.

Example Synthetic Protocol

A two-step synthesis starting from 2,6-dichlorotoluene is outlined below.[4]

Step 1: Synthesis of 2-methyl-3-chloroanisole

-

To a reaction vessel, add 2,6-dichlorotoluene, sodium methoxide solution, dimethylformamide (DMF), and a cuprous salt catalyst.

-

Heat the mixture with stirring to a temperature between 80°C and 150°C.

-

Monitor the reaction until completion.

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Remove DMF by vacuum distillation to obtain 2-methyl-3-chloroanisole.

Step 2: Carboxylation to form this compound

-

In a separate reactor, add magnesium turnings and tetrahydrofuran (THF).

-

Initiate the Grignard reaction by adding a small amount of bromoethane and the 2-methyl-3-chloroanisole from Step 1 at a temperature of 30°C to 60°C.

-

After the reaction initiates, add the remaining 2-methyl-3-chloroanisole dropwise while maintaining the temperature between 40°C and 60°C.

-

After the addition is complete, maintain the reaction for 1.5 to 2.5 hours.

-

Cool the reaction mixture to -15°C to -5°C.

-

Introduce dry ice (solid CO2) in portions, maintaining the temperature between 0°C and 20°C for 2 to 4 hours.

-

Recover the THF.

-

Adjust the pH of the residue to precipitate the crude product.

-

The resulting white powder is this compound, which can be further purified by recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not extensively published. However, analysis of the spectra of closely related compounds allows for a reliable prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (3H): Multiplets in the range of δ 6.8-7.8 ppm.

-

Methoxy Protons (3H): A singlet around δ 3.8-3.9 ppm.

-

Methyl Protons (3H): A singlet around δ 2.2-2.4 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons (6C): Signals between δ 110-160 ppm. The carbon attached to the methoxy group would be downfield, while the carbon attached to the carboxylic acid would also be significantly downfield.

-

Methoxy Carbon: A signal around δ 55-56 ppm.

-

Methyl Carbon: A signal in the aliphatic region, around δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methyl, Methoxy |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak [M]⁺ at m/z 166. Key fragmentation patterns for benzoic acid derivatives include the loss of hydroxyl (M-17), and the loss of the carboxyl group (M-45). The fragmentation of deprotonated benzoic acid derivatives often involves the loss of carbon dioxide.[5][6]

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not prominent in the current scientific literature. However, the well-documented pharmacological properties of its isomers and other substituted benzoic acids provide a strong basis for predicting its potential biological roles.

Inferred Biological Activities from Related Compounds

-

Antioxidant Activity: Phenolic acids, including methoxybenzoic acid derivatives, are known to possess antioxidant properties.[7] They can act as free radical scavengers, a property that is valuable in mitigating oxidative stress-related diseases.

-

Anti-inflammatory Effects: Some benzoic acid derivatives have demonstrated anti-inflammatory activity. For instance, 2-hydroxy-4-methoxy benzoic acid has been shown to attenuate CCl4-induced hepatotoxicity through anti-inflammatory and antioxidant mechanisms.[8]

-

Enzyme Inhibition: 4-Methoxybenzoic acid is a known inhibitor of tyrosinase, an enzyme involved in melanin synthesis.[9] This suggests that this compound could also be explored for its potential as a tyrosinase inhibitor for applications in cosmetics and medicine.

Caption: Potential biological activities of this compound.

Postulated Signaling Pathway Involvement

Given the potential anti-inflammatory and antioxidant activities, this compound could modulate key signaling pathways involved in these processes.

Caption: Postulated signaling pathway interactions.

Experimental Protocols for Biological Assays

For researchers interested in investigating the potential biological activities of this compound, the following are detailed protocols for relevant in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[7]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

This compound (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add 50 µL of each sample dilution to respective wells.

-

Add 150 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-inflammatory Activity: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, which is a hallmark of inflammation.[10]

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

This compound (test compound)

-

Diclofenac sodium (positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

Prepare a 5% w/v solution of BSA or egg albumin in PBS.

-

Prepare various concentrations of the test compound and positive control.

-

The reaction mixture consists of 0.2 mL of the protein solution and 2.8 mL of PBS.

-

Add 2 mL of the test compound or positive control solution to the reaction mixture.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cool the samples to room temperature.

-

Measure the absorbance at 660 nm.

-

The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the denatured protein solution without the sample, and A_sample is the absorbance with the sample.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanogenesis.[11][12]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer (e.g., 100 units/mL).

-

Prepare a solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

-

Prepare serial dilutions of the test compound and positive control in the buffer.

-

In a 96-well plate, add 40 µL of the test compound or positive control, 80 µL of phosphate buffer, and 40 µL of the tyrosinase solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.

-

The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Conclusion

This compound is a readily synthesizable aromatic compound with a well-defined molecular structure. While direct biological data is scarce, the known activities of its structural isomers strongly suggest its potential as an antioxidant, anti-inflammatory agent, and enzyme inhibitor. The experimental protocols provided herein offer a framework for the systematic investigation of these potential biological functions. Further research into the pharmacological properties and signaling pathway interactions of this compound is warranted and could unveil novel therapeutic applications for this versatile molecule. This technical guide serves as a foundational resource for researchers and drug development professionals embarking on the exploration of this promising compound.

References

- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]

- 5. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. homework.study.com [homework.study.com]

- 7. Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phytopharmajournal.com [phytopharmajournal.com]

- 11. benchchem.com [benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxy-2-methylbenzoic acid. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide utilizes a predicted ¹H NMR spectrum to facilitate its structural elucidation. The methodologies and interpretations presented herein serve as a robust framework for the analysis of this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was generated using the online NMR prediction tool, NMRDB.org. It is important to note that while these predictions are based on sophisticated algorithms, they should ideally be confirmed with experimental data.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.65 | Doublet (d) | 8.1 | 1H |

| H-5 | 7.33 | Triplet (t) | 8.0 | 1H |

| H-4 | 6.94 | Doublet (d) | 7.9 | 1H |

| OCH₃ | 3.87 | Singlet (s) | N/A | 3H |

| CH₃ | 2.52 | Singlet (s) | N/A | 3H |

| COOH | ~11-13 | Broad Singlet (br s) | N/A | 1H |

Spectrum Interpretation:

-

Aromatic Protons (H-4, H-5, H-6): The three aromatic protons appear in the region of δ 6.9-7.7 ppm. The proton at the 6-position (H-6) is predicted to be the most downfield due to the deshielding effect of the adjacent carboxylic acid group. It is expected to appear as a doublet due to coupling with H-5. The proton at the 5-position (H-5) is predicted to be a triplet, as it is coupled to both H-4 and H-6. The proton at the 4-position (H-4) is anticipated to be the most upfield of the aromatic protons and should appear as a doublet due to coupling with H-5.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are predicted to appear as a sharp singlet at approximately δ 3.87 ppm. The singlet multiplicity is due to the absence of adjacent protons.

-

Methyl Protons (CH₃): The three protons of the methyl group are predicted to resonate as a singlet around δ 2.52 ppm. Similar to the methoxy group, the lack of neighboring protons results in a singlet.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is expected to be a broad singlet in the downfield region of the spectrum, typically between δ 11 and 13 ppm. Its chemical shift can be highly variable and is dependent on the solvent and concentration. The broadness of this signal is a result of hydrogen bonding and chemical exchange.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, standard protocol for acquiring a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the solvent.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.

2. NMR Data Acquisition:

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which enhances spectral resolution.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to maximize the signal-to-noise ratio.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 (this can be increased for more dilute samples)

-

Spectral Width: 0-16 ppm

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or referencing the residual solvent peak.

-

Integration: Integrate the area under each peak to determine the relative ratio of protons.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Methoxy-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Methoxy-2-methylbenzoic acid. Due to the absence of readily available experimental spectral data in public databases, this guide leverages established principles of 13C NMR spectroscopy and known substituent effects to provide a reliable, predicted spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted 13C NMR Chemical Shift Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by considering the base chemical shifts of benzoic acid and incorporating the additive effects of the 2-methyl and 3-methoxy substituents on the aromatic ring. The numbering of the carbon atoms corresponds to the structure depicted in the diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~131 | Aromatic carbon attached to the carboxylic acid. |

| C2 | ~139 | Aromatic carbon bearing the methyl group. |

| C3 | ~158 | Aromatic carbon bearing the methoxy group. |

| C4 | ~117 | Aromatic CH. |

| C5 | ~129 | Aromatic CH. |

| C6 | ~121 | Aromatic CH. |

| C=O | ~172 | Carboxylic acid carbonyl carbon. |

| -CH3 | ~16 | Methyl group carbon. |

| -OCH3 | ~56 | Methoxy group carbon. |

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the chemical shift data table.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices for aromatic carboxylic acids include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).[1] For this compound, DMSO-d₆ is often preferred due to the potential for hydrogen bonding of the carboxylic acid proton.

-

Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Often, the residual solvent peak is used for referencing as a matter of convenience.

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.[1]

-

Acquisition Time (AT): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the full relaxation of quaternary carbons (like C1, C2, C3, and the carbonyl carbon), which have longer T1 relaxation times.

-

Pulse Width (P1): A 30° or 45° pulse angle is commonly used to allow for a shorter relaxation delay and faster acquisition.

-

Spectral Width (SW): A spectral width of approximately 200-250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the 13C NMR spectrum of this compound.

Caption: Workflow for 13C NMR spectral analysis.

References

FT-IR spectrum of 3-Methoxy-2-methylbenzoic acid

An In-depth Technical Guide to the FT-IR Spectrum of 3-Methoxy-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. It includes a predicted spectral data table based on characteristic group frequencies, a comprehensive experimental protocol for sample analysis, and visualizations to illustrate the experimental workflow and the correlation between molecular structure and spectral features.

Introduction

This compound is an organic compound with the molecular formula C₉H₁₀O₃[1][2][3]. Its structure, featuring a carboxylic acid group, a methoxy group, and a methyl group on a benzene ring, gives rise to a characteristic infrared spectrum. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of its bonds[4]. Understanding the is crucial for its identification, quality control, and in the study of its chemical reactions and interactions in drug development processes.

Predicted FT-IR Spectral Data

While a publicly available, fully assigned is not readily accessible, a reliable prediction of its key absorption bands can be made by analyzing the characteristic frequencies of its constituent functional groups. The data presented below is compiled from established spectroscopic correlations and data for similar molecules like benzoic acid[5][6][7][8][9].

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300-2500 | Broad, Strong | O-H stretch (H-bonded) | Carboxylic Acid |

| ~3080-3010 | Medium | C-H stretch | Aromatic Ring |

| ~2980-2850 | Medium to Weak | C-H stretch (asymmetric & symmetric) | Methyl & Methoxy Groups |

| ~1700-1680 | Strong | C=O stretch | Carboxylic Acid |

| ~1610, ~1580, ~1470 | Medium to Weak | C=C stretch | Aromatic Ring |

| ~1465 | Medium | C-H bend (asymmetric) | Methyl Group |

| ~1440 | Medium | C-H bend (in-plane) | Aromatic Ring |

| ~1320-1210 | Strong | C-O stretch | Carboxylic Acid & Methoxy Group |

| ~1040 | Medium | C-O stretch (asymmetric) | Methoxy Group |

| ~920 | Broad, Medium | O-H bend (out-of-plane) | Carboxylic Acid (dimer) |

| ~880-800 | Strong | C-H bend (out-of-plane) | Aromatic Ring (substitution pattern) |

Experimental Protocols

To obtain the FT-IR spectrum of solid this compound, several standard methods can be employed. The choice of method may depend on the amount of sample available, the desired spectral quality, and the available equipment.

Potassium Bromide (KBr) Pellet Method

This is a common technique for obtaining high-quality transmission spectra of solid samples.

Methodology:

-

Drying: Dry potassium bromide (KBr) powder in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum[10].

-

Grinding: In a dry agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder[11].

-

Mixing: Add about 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding[11]. The mixture should be homogeneous.

-

Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet[11][12].

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the 4000-400 cm⁻¹ range[12].

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method that requires minimal sample preparation.

Methodology:

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum[4].

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal surface[11].

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal[4][11].

-

Analysis: Collect the FT-IR spectrum.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue[4].

Thin Solid Film Method

This method is suitable when the compound is soluble in a volatile solvent.

Methodology:

-

Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent in which it is soluble, such as methanol or methylene chloride[2][13].

-

Film Casting: Place a drop of the resulting solution onto one face of an infrared-transparent salt plate (e.g., NaCl or KBr)[13].

-

Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate[13].

-

Analysis: Place the salt plate in the spectrometer's sample holder and acquire the spectrum[13].

Visualizations

Experimental Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Correlation of Functional Groups to FT-IR Peaks

Caption: Correlation of molecular functional groups to FT-IR peaks.

References

- 1. This compound | C9H10O3 | CID 7021483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 55289-06-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. [PDF] Infrared spectra of benzoic acid monomers and dimers in argon matrix | Semantic Scholar [semanticscholar.org]

- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. znaturforsch.com [znaturforsch.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. scribd.com [scribd.com]

- 13. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Mass Spectrometry of 3-Methoxy-2-methylbenzoic Acid

This technical guide provides an in-depth analysis of the mass spectrometry of 3-methoxy-2-methylbenzoic acid, a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the predicted fragmentation patterns, presents quantitative data in a structured format, and offers detailed experimental protocols for its analysis.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxy-o-toluic acid, 2-Methyl-m-anisic acid |

| Molecular Formula | C₉H₁₀O₃[1][2][3] |

| Molecular Weight | 166.17 g/mol [1][2][3] |

| CAS Number | 55289-06-0[1][2] |

Predicted Electron Ionization Mass Spectrum

The primary fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For methoxy-substituted benzoic acids, the loss of a methyl radical (-CH₃) from the methoxy group and subsequent loss of carbon monoxide (CO) are also common fragmentation routes.[5]

The following table summarizes the predicted major fragment ions for this compound under electron ionization (EI) conditions.

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 166 | [C₉H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 151 | [C₈H₇O₃]⁺ | [M - CH₃]⁺ |

| 149 | [C₉H₉O₂]⁺ | [M - OH]⁺ |

| 135 | [C₈H₇O₂]⁺ | [M - OCH₃]⁺ |

| 121 | [C₈H₉O]⁺ | [M - COOH]⁺ |

| 105 | [C₇H₅O]⁺ | [M - OH - CO₂]⁺ or [M - COOH - O]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the phenyl ring |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of substituents |

Fragmentation Pathways

The fragmentation of this compound is initiated by the ionization of the molecule. The resulting molecular ion can then undergo a series of fragmentation reactions to produce smaller, charged fragments. The proposed fragmentation pathways are visualized in the following diagram.

Caption: Predicted fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using GC-MS with an electron ionization source. This protocol is adapted from established methods for similar aromatic carboxylic acids.[5]

1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane.

-

Derivatization (Optional but Recommended): To enhance volatility and improve chromatographic peak shape, derivatization is recommended. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). To a known volume of the stock solution, add a molar excess of BSTFA and heat at 60-70°C for 30 minutes.

2. Instrumentation

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column, such as a 5%-phenyl-95%-dimethylpolysixane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/minute.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Scan Rate: 2-3 scans per second.

-

Source Temperature: 230°C.

-